molecular formula C18H21N5O5 B15214398 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one

Cat. No.: B15214398
M. Wt: 387.4 g/mol
InChI Key: OATDVDXNQAULDQ-CKISJDIXSA-N
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Description

The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine and is known for its significant role in various biological processes. This compound is often referred to as 2’-deoxyguanosine in scientific literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by the formation of the glycosidic bond between the sugar moiety and the purine base. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It targets DNA polymerases and other enzymes involved in DNA synthesis, thereby inhibiting viral replication and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: is unique due to its specific configuration and the presence of both hydroxyl and amino groups, which contribute to its biological activity and versatility in chemical reactions .

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one

InChI

InChI=1S/C18H21N5O5/c24-7-11(10-4-2-1-3-5-10)20-18-21-16-15(17(27)22-18)19-9-23(16)14-6-12(26)13(8-25)28-14/h1-5,9,11-14,24-26H,6-8H2,(H2,20,21,22,27)/t11?,12-,13+,14+/m0/s1

InChI Key

OATDVDXNQAULDQ-CKISJDIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(CO)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(CO)C4=CC=CC=C4)CO)O

Origin of Product

United States

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